molecular formula C18H16ClN3O2 B5798678 2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5798678
M. Wt: 341.8 g/mol
InChI Key: MTZDTMOAXRKVSM-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it has been suggested that it may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can affect various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a fluorescent probe for biological imaging. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further investigate its antibacterial, antifungal, and antitumor properties and its potential use as a therapeutic agent. Another direction is to study its mechanism of action in more detail to better understand its effects on biochemical and physiological processes. Additionally, research could focus on developing new synthetic methods for this compound and exploring its potential as a fluorescent probe for biological imaging.

Synthesis Methods

The synthesis of 2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with N-methyl-N-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

2-chloro-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-7-9-13(10-8-12)17-20-16(24-21-17)11-22(2)18(23)14-5-3-4-6-15(14)19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZDTMOAXRKVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

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